

Physical and chemical properties of 3-Methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Methyl-5-nitrobenzonitrile

Cat. No.: B169717

[Get Quote](#)

An In-depth Technical Guide to 3-Methyl-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Methyl-5-nitrobenzonitrile**, a key intermediate in various synthetic applications. The information is curated for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Properties and Data

3-Methyl-5-nitrobenzonitrile, with the CAS number 124289-22-1, is a solid, white compound widely utilized in the synthesis of pharmaceuticals and agrochemicals.^{[1][2]} Its molecular formula is C₈H₆N₂O₂, and it has a molecular weight of approximately 162.15 g/mol .^{[1][3][4]}

Physical and Chemical Properties

A summary of the key physical and chemical properties of **3-Methyl-5-nitrobenzonitrile** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₈ H ₆ N ₂ O ₂	[1] [2] [3]
Molecular Weight	162.15 g/mol	[3] [4]
CAS Number	124289-22-1	[1] [2]
Appearance	Solid, White	[1]
Melting Point	104-105 °C	[2]
Boiling Point	292.1 ± 28.0 °C (at 760 Torr)	[2]
Density	1.26 ± 0.1 g/cm ³ (at 20°C, 760 Torr)	[2]
Flash Point	130.5 ± 24.0 °C	[2]
Solubility in Water	Insoluble	[3]
Solubility in Organic Solvents	Soluble in common organic solvents	[3]
Refractive Index	1.568	[2]
LogP	2.29808	[2]

Synthesis and Reactivity

The synthesis of **3-Methyl-5-nitrobenzonitrile** can be approached through several synthetic routes. The two primary methods involve the regioselective nitration of a precursor or a Sandmeyer reaction.

One potential pathway is the nitration of 3-methylbenzonitrile. This electrophilic aromatic substitution reaction requires careful control of reaction conditions to favor the formation of the desired 3-methyl-5-nitro isomer.[\[5\]](#)

Another viable route is the Sandmeyer reaction, starting from 3-methyl-5-nitroaniline. This method involves the conversion of the amino group to a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst.

The chemical reactivity of **3-Methyl-5-nitrobenzonitrile** is largely dictated by the presence of the electron-withdrawing nitro ($-\text{NO}_2$) and nitrile ($-\text{C}\equiv\text{N}$) groups on the aromatic ring. The nitro group is a strong deactivating group, influencing the regioselectivity of further electrophilic aromatic substitution reactions. The nitrile group is a versatile functional handle that can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, making it a valuable intermediate in the synthesis of more complex molecules.^[5]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Methyl-5-nitrobenzonitrile** is not readily available in the public domain, a general procedure for the nitration of an aromatic compound like methyl benzoate can be adapted. It is crucial to note that optimization of reaction conditions would be necessary for the specific substrate, 3-methylbenzonitrile.

General Protocol for Nitration (Adapted from the Nitration of Methyl Benzoate):

Materials:

- 3-methylbenzonitrile
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Ice
- Water
- Appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a calculated amount of 3-methylbenzonitrile to chilled concentrated sulfuric acid.

- In a separate flask, also cooled in an ice bath, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid.
- Add the nitrating mixture dropwise to the stirred solution of 3-methylbenzonitrile in sulfuric acid, maintaining the temperature below 10-15°C.[6][7]
- After the addition is complete, continue stirring the reaction mixture at low temperature for a specified period to ensure complete reaction.
- Carefully pour the reaction mixture over crushed ice to precipitate the crude product.
- Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol). [8]

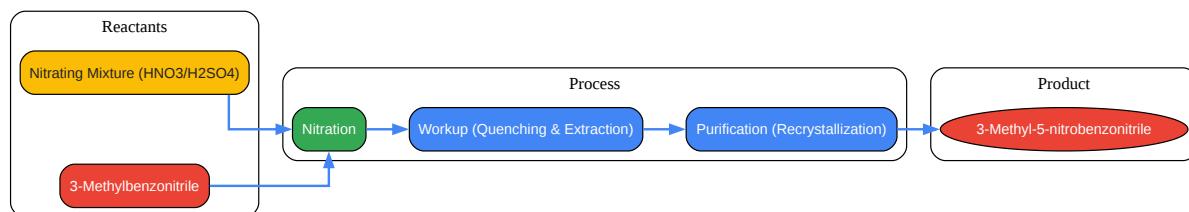
Purification: The crude **3-Methyl-5-nitrobenzonitrile** can be purified by recrystallization. The choice of solvent will depend on the solubility of the compound and impurities. Ethanol is often a suitable solvent for the recrystallization of such aromatic nitro compounds.[8]

Analytical Data

Characterization of **3-Methyl-5-nitrobenzonitrile** is typically performed using standard analytical techniques. While a comprehensive set of spectra for this specific compound is not readily available, data for structurally similar compounds can provide a reference for expected spectral features.

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the methyl, nitro, and cyano groups.
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be affected by the electron-withdrawing and -donating effects of the substituents.

- IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the nitrile group ($\text{C}\equiv\text{N}$ stretch) typically around 2230 cm^{-1} and for the nitro group (asymmetric and symmetric NO_2 stretches) around 1530 cm^{-1} and 1350 cm^{-1} , respectively.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (162.15 g/mol).

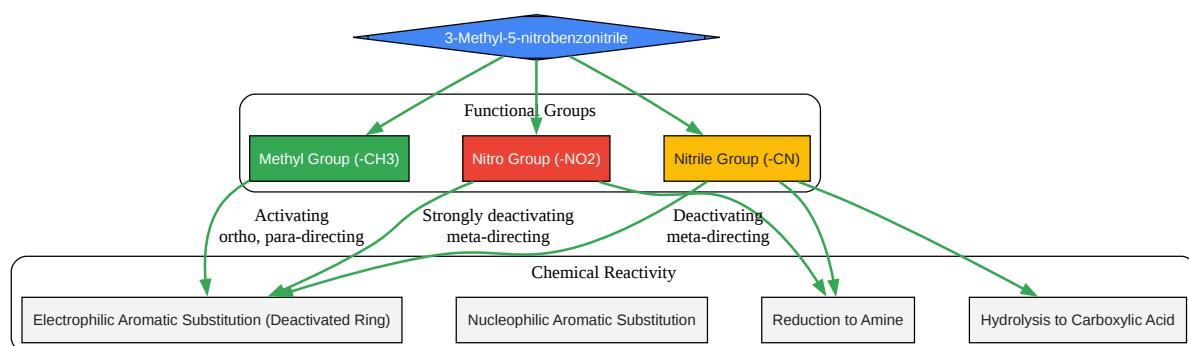

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or involvement in signaling pathways of **3-Methyl-5-nitrobenzonitrile**. Nitroaromatic compounds, as a class, are known to have a wide range of biological activities, and their derivatives are often investigated in drug discovery programs.^[5] Further research is required to elucidate any potential biological roles of this specific molecule.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of **3-Methyl-5-nitrobenzonitrile** via the nitration of 3-methylbenzonitrile.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **3-Methyl-5-nitrobenzonitrile**.

Logical Relationship of Functional Groups and Reactivity

This diagram illustrates the influence of the functional groups on the chemical reactivity of the **3-Methyl-5-nitrobenzonitrile** molecule.

[Click to download full resolution via product page](#)

Caption: Influence of functional groups on the reactivity of **3-Methyl-5-nitrobenzonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Page loading... [wap.guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Methyl-5-nitrobenzonitrile | 124289-22-1 | Benchchem [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 3-METHYL-4-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Physical and chemical properties of 3-Methyl-5-nitrobenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b169717#physical-and-chemical-properties-of-3-methyl-5-nitrobenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com